1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to form the quinoline ring system. The starting materials typically include 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide, which undergoes cyclization under acidic conditions to form the desired quinoline derivative .
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound may have applications in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to affect muscle contractility by modulating calcium currents through the activation of voltage-gated L-type calcium channels. It also interacts with muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, leading to changes in receptor activity and neuronal signaling .
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives and isoquinoline analogs. Similar compounds include:
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: This compound shares a similar core structure but differs in the substitution pattern and specific functional groups.
Indole derivatives: These compounds also possess a heterocyclic ring system and exhibit diverse biological activities.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5S/c1-4-17-9-11-19(12-10-17)34(30,31)25-16-28(15-18-7-5-6-8-21(18)27)22-14-24(33-3)23(32-2)13-20(22)26(25)29/h5-14,16H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGATCBUKBVZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.